GDC-0575
Overview
Description
Biochemical Analysis
Biochemical Properties
GDC-0575 interacts with the enzyme Chk1, inhibiting its activity with an IC50 value of 1.2 nM . This interaction exacerbates DNA double-strand breaks and induces apoptosis in cells, making this compound more potent in promoting DNA damage, replication stress, and cell death .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It abrogates DNA damage-induced S and G2–M checkpoints, leading to cell death . In addition, this compound has been shown to enhance the cytotoxicity of Cytarabine (AraC) in vitro, thus potentially overriding chemoresistance mechanisms involving DNA repair .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to Chk1, inhibiting its activity and leading to an increase in DNA damage and replication stress . This results in the abrogation of DNA damage-induced checkpoints, exacerbation of DNA double-strand breaks, and induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to effectively block tumor growth in xenograft models, and this effect is maintained for at least 10 days after the final dose is administered .
Dosage Effects in Animal Models
In animal models, this compound is active at a dosage of 25 mg/kg as a single agent, but the efficacy is improved at higher drug doses . It has been shown to effectively block tumor growth in xenograft models .
Metabolic Pathways
Its primary mechanism of action involves the inhibition of Chk1, a key enzyme in the DNA damage response pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been fully elucidated. It is known that this compound is an oral small-molecule inhibitor, suggesting that it can be readily absorbed and distributed in the body .
Subcellular Localization
As a small molecule inhibitor of Chk1, it is likely to be distributed throughout the cell, where it can interact with its target enzyme .
Preparation Methods
The synthesis of GDC-0575 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve the desired chemical properties. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the final product. This involves optimizing reaction conditions, purification processes, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
GDC-0575 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the core structure of this compound .
Scientific Research Applications
GDC-0575 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the role of CHK1 in the DNA damage response and cell cycle regulation.
Biology: Researchers use this compound to investigate the molecular mechanisms underlying CHK1 inhibition and its effects on cellular processes.
Medicine: this compound is being explored as a potential therapeutic agent for cancer treatment, particularly in combination with chemotherapy drugs like gemcitabine.
Mechanism of Action
GDC-0575 exerts its effects by selectively inhibiting CHK1, a key regulator of the DNA damage response and cell cycle progression. By inhibiting CHK1, this compound prevents the activation of DNA repair pathways and induces cell cycle arrest, leading to increased sensitivity to DNA-damaging agents like chemotherapy drugs. This results in enhanced tumor cell death and reduced tumor growth .
The molecular targets and pathways involved in the mechanism of action of this compound include the ATR-CHK1 pathway, which is responsible for detecting and responding to DNA damage. Inhibition of CHK1 by this compound disrupts this pathway, leading to the accumulation of DNA damage and cell death .
Comparison with Similar Compounds
GDC-0575 is unique among CHK1 inhibitors due to its high selectivity and potency. It has been shown to be more effective in promoting DNA damage, replication stress, and cell death compared to other CHK1 inhibitors such as V158411, LY2603618, and MK-8776 .
Similar compounds to this compound include:
V158411: Another CHK1 inhibitor with lower potency compared to this compound.
LY2603618: A CHK1 inhibitor that has been studied for its potential in cancer therapy but is less effective than this compound.
This compound stands out due to its superior efficacy and selectivity, making it a valuable tool in cancer research and therapy .
Properties
IUPAC Name |
N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN5O/c17-11-6-19-15-13(14(11)22-5-1-2-10(18)8-22)12(7-20-15)21-16(23)9-3-4-9/h6-7,9-10H,1-5,8,18H2,(H,19,20)(H,21,23)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZRWWGASYWYGB-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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